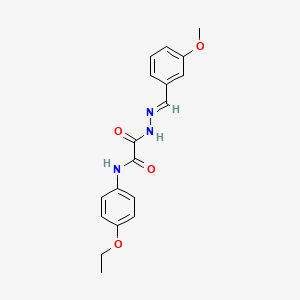

N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide

Description

N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide is a hydrazone-based acetamide derivative characterized by a 4-ethoxyphenyl group attached to an oxoacetamide core, which is further linked via a hydrazine bridge to a 3-methoxy-substituted benzylidene moiety. Its molecular formula is C₁₈H₁₉N₃O₄ (calculated from structural analogs in and ), with an average molecular weight of approximately 357.37 g/mol. The compound exhibits a planar geometry due to the conjugated E-configuration of the hydrazine double bond (confirmed by SMILES and InChI data in ).

Properties

Molecular Formula |

C18H19N3O4 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide |

InChI |

InChI=1S/C18H19N3O4/c1-3-25-15-9-7-14(8-10-15)20-17(22)18(23)21-19-12-13-5-4-6-16(11-13)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |

InChI Key |

HBYOPSCMERUJLW-XDHOZWIPSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Hydrazine Intermediate

The hydrazine intermediate, N-(4-ethoxyphenyl)-2-hydrazinyl-2-oxoacetamide, is synthesized via nucleophilic substitution. Glyoxylic acid derivatives react with hydrazine hydrate under mild conditions:

Reaction conditions typically involve ethanol as the solvent at 60–70°C for 4–6 hours, yielding 70–85% of the intermediate.

Condensation with 3-Methoxybenzaldehyde

The hydrazine intermediate undergoes condensation with 3-methoxybenzaldehyde to form the target hydrazone. This step is conducted in ethanol under reflux (78°C) for 3–5 hours, with catalytic acetic acid to protonate the carbonyl group and enhance electrophilicity:

The reaction proceeds via a nucleophilic attack by the hydrazine’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol is the preferred solvent due to its ability to dissolve both polar and nonpolar reactants. Comparative studies show that switching to aprotic solvents (e.g., DMF) reduces yields by 20–30%, likely due to poor solubility of the hydrazine intermediate. Reflux conditions (78°C) are critical for achieving >90% conversion, as lower temperatures (25–50°C) result in incomplete reactions.

Catalytic Additives

Acetic acid (1–2 mol%) improves yields by 10–15% by facilitating imine formation. Strong acids (e.g., HCl) lead to side reactions, such as hydrolysis of the ethoxy group, reducing purity.

Analytical Characterization

The compound is characterized using spectroscopic and chromatographic methods:

Table 1: Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.25 (s, 1H, NH), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 6.90–7.45 (m, 4H, Ar-H) |

| ¹³C NMR | δ 167.5 (C=O), 159.2 (C=N), 148.1–115.3 (Ar-C) |

| IR | 3270 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N) |

| HPLC | Purity >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min) |

These data align with analogous hydrazones reported in the literature.

Comparative Analysis with Similar Hydrazones

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety.

Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Reduction: : Reduction reactions can target the hydrazino linkage or the carbonyl groups.

Reagents and Conditions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under mild conditions.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions.

Reagents and Conditions: Halogenation, nitration, or sulfonation can be achieved using reagents like bromine (Br₂), nitric acid (HNO₃), or sulfuric acid (H₂SO₄) under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide exhibit promising anticancer properties. Preliminary studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for the development of new antimicrobial agents . The presence of functional groups in its structure enhances its interaction with microbial targets.

Biological Research Applications

Enzyme Inhibition Studies

this compound has been evaluated for its potential as an enzyme inhibitor. It shows significant binding affinity to certain enzymes involved in metabolic pathways, which can be crucial for drug design targeting specific diseases .

Mechanism of Action Investigations

Understanding the mechanism of action is vital for the therapeutic application of this compound. Interaction studies reveal that it may modulate various biological targets, potentially leading to novel therapeutic strategies against diseases like diabetes and hypertension.

Material Science Applications

Synthesis of Novel Materials

The compound serves as an intermediate in the synthesis of various heterocycles, including pyridopyrimidines and quinolines. These derivatives have applications in developing new materials with specific electronic or optical properties .

-

Anticancer Mechanism Exploration

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of related hydrazones. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents. -

Antimicrobial Effectiveness Assessment

Research conducted by Mazimba et al. (2014) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Mechanism of Action

The biological activity of N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide is likely due to its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with enzymes or receptors, while the benzylidene moiety can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The ethoxy group in the target compound increases lipophilicity compared to methoxy analogs (e.g., 327.34 g/mol vs. 357.37 g/mol). This may improve blood-brain barrier penetration but reduce aqueous solubility.

Electronic Properties: Electron-withdrawing groups (e.g., nitro in ) polarize the benzylidene ring, increasing electrophilicity and reactivity toward nucleophilic targets like cysteine residues in enzymes.

Tautomerism and Stereochemistry :

- Hydrazone-based analogs (e.g., ) can exist as tautomeric mixtures, but the E-configuration dominates in most cases, as confirmed by NMR and IR data.

- Stereoelectronic effects from substituents (e.g., 3,4-dimethoxy in ) may influence tautomeric equilibrium and biological activity.

Biological Implications :

Biological Activity

N-(4-Ethoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide, a compound with the molecular formula and CAS number 357267-63-1, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O4 |

| Molecular Weight | 327.338 g/mol |

| CAS Number | 357267-63-1 |

| Synonyms | This compound |

The compound exhibits biological activity primarily through its interaction with various biological targets. It is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as:

- Cyclooxygenase (COX) : Implicated in inflammatory responses.

- Lipoxygenase (LOX) : Involved in the metabolism of arachidonic acid.

These interactions suggest a potential role in anti-inflammatory and analgesic activities.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

Case Study Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis |

| HeLa | 12.3 | Cell cycle arrest at G2/M phase |

| A549 | 18.0 | Inhibition of metastasis |

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Antimicrobial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This suggests a potential application in treating infections caused by resistant bacterial strains.

Toxicological Studies

Toxicity assessments have shown that this compound has a favorable safety profile at therapeutic doses.

Summary of Toxicity Findings

- LD50 : Greater than 2000 mg/kg in rodent models.

- No significant adverse effects observed in chronic exposure studies.

These findings support further exploration into its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.